molecular formula C6H5BFIO2 B15092503 4-Fluoro-3-iodophenylboronic acid

4-Fluoro-3-iodophenylboronic acid

Cat. No.: B15092503
M. Wt: 265.82 g/mol
InChI Key: FDZRTFJYHMLZGP-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodophenylboronic acid is an organoboron compound with the molecular formula C6H5BFIO2. It is a valuable intermediate in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of both fluorine and iodine substituents on the phenyl ring, which imparts unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-iodophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the direct iodination of 4-fluorophenylboronic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-iodophenylboronic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.

    Oxidation Reactions: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction Reactions: The fluorine and iodine substituents can be reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed: The major products formed from these reactions include substituted phenylboronic acids, phenols, and various aryl derivatives.

Scientific Research Applications

4-Fluoro-3-iodophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-iodophenylboronic acid in chemical reactions involves the formation of boron-oxygen and boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The presence of fluorine and iodine substituents can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

    4-Fluorophenylboronic Acid: Lacks the iodine substituent, resulting in different reactivity.

    3-Iodophenylboronic Acid: Lacks the fluorine substituent, affecting its chemical properties.

    4-Iodophenylboronic Acid: Similar structure but without the fluorine atom, leading to variations in reactivity and applications.

Uniqueness: 4-Fluoro-3-iodophenylboronic acid is unique due to the presence of both fluorine and iodine substituents, which provide a combination of electronic and steric effects that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C6H5BFIO2

Molecular Weight

265.82 g/mol

IUPAC Name

(4-fluoro-3-iodophenyl)boronic acid

InChI

InChI=1S/C6H5BFIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H

InChI Key

FDZRTFJYHMLZGP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)I)(O)O

Origin of Product

United States

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